N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H12ClNO3S and a molecular weight of 297.76 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 5-chloro-2-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Bases: Pyridine, triethylamine
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions may produce different oxidized or reduced derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting enzymes and receptors.
Biological Studies: It is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(5-chloro-2-methoxyphenyl)benzenesulfonamide include:
- N-(5-chloro-2-methylphenyl)benzenesulfonamide
- N-(2-chloroethyl)benzenesulfonamide
- 2,5-dichloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide
Uniqueness
This compound is unique due to the presence of both a chloro and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C13H12ClNO3S |
---|---|
Molecular Weight |
297.76 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-13-8-7-10(14)9-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3 |
InChI Key |
WCIITUDCRRQCSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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